molecular formula C21H24N4O3 B2659453 N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251572-17-4

N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2659453
CAS No.: 1251572-17-4
M. Wt: 380.448
InChI Key: WJMNOYRGVGXFLI-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic chemical compound provided for research purposes. Its structure incorporates a 1,2,4-oxadiazole ring, a heterocycle known to contribute to the bioactivity of various pharmaceutical agents . Compounds featuring the 1,2,4-oxadiazole scaffold have been investigated for a range of biological activities, including serving as inhibitors of protein kinases such as p38 Mitogen-Activated Protein Kinases (MAPK) . Furthermore, structurally similar molecules containing the 1,2,4-oxadiazole unit have been explored for their potential in modulating disease-associated pathways, highlighting the research value of this chemotype in medicinal chemistry and drug discovery . The integration of the 1,2,4-oxadiazole ring with a pyridin-2-one core and a specific acetamide side chain in this molecule presents a complex architecture for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a pharmacological tool to probe biological systems. Its structural features make it a candidate for screening in assays targeting inflammatory diseases, oncology, and other therapeutic areas. This product is intended for use by qualified researchers in a controlled laboratory setting. Notice: This product is developed and supplied for Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or other clinical uses.

Properties

IUPAC Name

N-butyl-N-methyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-4-5-12-24(3)19(27)14-25-13-17(10-11-18(25)26)21-22-20(23-28-21)16-8-6-15(2)7-9-16/h6-11,13H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMNOYRGVGXFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with 2-chloronicotinic acid, N-butylamine, and p-tolylhydrazine.

  • Step-by-Step Procedure

    • Formation of Nicotinic Acid Derivative: : The initial step involves the chlorination of 2-chloronicotinic acid, followed by an amidation reaction with N-butylamine to yield N-butyl-2-chloronicotinamide.

    • Oxadiazole Ring Formation: : The intermediate N-butyl-2-chloronicotinamide then undergoes a cyclization reaction with p-tolylhydrazine to form the oxadiazole ring, creating N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide.

Industrial Production Methods: : In industrial settings, the synthesis of this compound involves optimized conditions to enhance yield and purity, such as the use of high-pressure reactors and automated purification systems like flash chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions particularly in the presence of strong oxidizing agents, resulting in the formation of oxidized derivatives.

  • Reduction: : The reduction reactions can target the oxadiazole ring or the pyridine moiety, leading to the formation of reduced analogs.

  • Substitution: : This includes nucleophilic substitution reactions at the pyridine ring, where electrophilic reagents can introduce various substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Electrophiles for Substitution: : Alkyl halides, acyl chlorides.

Major Products

  • The major products depend on the nature of the reactions:

    • Oxidation: : Can lead to N-oxide derivatives.

    • Reduction: : Produces partially or fully hydrogenated derivatives.

    • Substitution: : Yields substituted pyridine analogs with various functional groups.

Scientific Research Applications

Chemistry: : The compound serves as a precursor for various heterocyclic systems and as a building block in organic synthesis. Biology : Its structure is useful for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Medicine Industry : Utilized in the synthesis of specialty materials, dyes, and as a ligand in coordination chemistry.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often enzymes or receptors, and modulates their activity. The oxadiazole and pyridine rings play a crucial role in binding to active sites, while the acetamide moiety can form hydrogen bonds, enhancing the binding affinity. These interactions can disrupt normal cellular processes or inhibit enzymatic activity.

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

  • Structural Differences : The acetamide nitrogen is substituted with a 3-chloro-2-methylphenyl group instead of butyl-methyl .
  • The aromatic substituent may confer stronger binding to hydrophobic pockets in target proteins compared to the aliphatic butyl group in the target compound.

(S)-2,2,2-trifluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide

  • Structural Differences : Features a trifluoroacetamide group and an o-tolyl (ortho-methylphenyl) substituent on the oxadiazole .
  • Implications: The trifluoro group increases metabolic stability due to resistance to enzymatic hydrolysis.

Stereochemically Complex Acetamides (Compounds m, n, o)

  • Structural Differences: These compounds include multiple stereocenters, a dimethylphenoxy group, and a tetrahydro-pyrimidinone ring .
  • Implications: Stereochemistry significantly impacts biological activity; for example, compound m (2S,4S,5S configuration) may exhibit distinct target selectivity compared to the non-chiral target compound. The dimethylphenoxy group enhances hydrophobicity, while the pyrimidinone ring introduces hydrogen-bonding capabilities absent in the target molecule.

Cyclopropanesulfonic Acid Amides

  • Structural Differences : Replace the acetamide with a sulfonamide group and incorporate imidazo-pyrrolo-pyridine scaffolds .
  • The cyclopropane ring adds rigidity, possibly enhancing target specificity but reducing conformational flexibility.

Data Table: Structural and Functional Comparison

Compound Feature Target Compound Compound Compound Compounds Compounds
Amide Type N-butyl-N-methyl acetamide N-(3-chloro-2-methylphenyl) Trifluoroacetamide Chiral acetamide Cyclopropanesulfonamide
Oxadiazole Substituent p-tolyl p-tolyl o-tolyl Not applicable Not applicable
Key Functional Groups Pyridinone, oxadiazole Pyridinone, oxadiazole Oxadiazole Pyrimidinone, dimethylphenoxy Imidazo-pyrrolo-pyridine
Lipophilicity (Inferred) Moderate High (due to Cl) Moderate (CF3 vs. CH3) High (aromatic groups) Variable (depends on substituent)
Stereochemical Complexity None None Single chiral center Multiple stereocenters Rigid cyclopropane ring

Key Research Findings and Implications

Substituent Effects : The butyl-methyl group on the acetamide nitrogen (target compound) balances lipophilicity and solubility better than bulky aryl groups () or highly electronegative substituents () .

Stereochemistry : compounds highlight the critical role of stereochemistry in bioavailability and target engagement, suggesting that the target compound’s achiral structure may simplify synthesis but limit selectivity .

Scaffold Flexibility: The pyridinone-oxadiazole core in the target compound offers synthetic versatility compared to the rigid imidazo-pyrrolo-pyridine systems in .

Biological Activity

N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, an oxadiazole moiety, and an acetamide group. The presence of these functional groups is crucial for its biological activity. The chemical formula can be represented as follows:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2

Table 1: Structural Components

ComponentDescription
PyridineA six-membered aromatic ring
OxadiazoleA five-membered heterocyclic ring
AcetamideAn amide functional group

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of oxadiazole derivatives on human leukemia and breast cancer cell lines, several compounds demonstrated IC50 values in the sub-micromolar range. Specifically, derivatives similar to the compound exhibited enhanced apoptosis induction in MCF-7 and U-937 cell lines compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with cellular processes such as DNA replication and apoptosis pathways.

Table 2: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Notes
AnticancerMCF-70.65Induces apoptosis
U-9370.75Comparable to doxorubicin
PANC-11.0Selective toxicity towards cancer cells

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for N-butyl-N-methyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide? A: Synthesis typically involves multi-step organic reactions, including:

  • Oxadiazole Ring Formation : Cyclization of amidoxime precursors with p-tolyl-substituted carbonyl derivatives under reflux with bases like sodium hydroxide .
  • Pyridinone Core Assembly : Condensation of substituted pyridine intermediates with acetamide derivatives using N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base .
  • Final Acetamide Coupling : Nucleophilic substitution or amide bond formation, optimized at 60–80°C with pH control (7–9) to minimize side reactions .
    Key Characterization : NMR (1H/13C) and mass spectrometry (HRMS) confirm structural integrity .

Functional Group Reactivity

Q: Which functional groups in this compound are most reactive, and how do they influence downstream modifications? A: The 1,2,4-oxadiazole and 2-oxo-dihydropyridine moieties are highly reactive:

  • Oxadiazole : Susceptible to nucleophilic attack at the C5 position, enabling functionalization (e.g., alkylation, halogenation) .
  • Pyridinone : The lactam group participates in ring-opening reactions or hydrogen bonding with biological targets .
  • Acetamide Side Chain : The N-butyl-N-methyl group enhances lipophilicity, impacting pharmacokinetic properties .
    Methodological Note : Monitor reactivity via TLC and adjust stoichiometry to avoid over-functionalization .

Biological Activity Screening

Q: What methodologies are used to evaluate the compound’s bioactivity in in vitro studies? A: Common assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorescence-based readouts .
  • Cellular Uptake : Radiolabeling (e.g., ³H/¹⁴C) or fluorescence tagging to track intracellular localization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
    Data Interpretation : Cross-validate results with structural analogs (e.g., chlorophenyl-oxadiazole derivatives) to assess SAR trends .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A: Key parameters include:

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–70°C (amide coupling)Reduces decomposition
SolventDMF or THFEnhances solubility
CatalystPd(OAc)₂ (for coupling)Accelerates cross-coupling
Reaction Time12–24 hrs (cyclization)Ensures complete ring closure

Contradiction Note : Excessive base (e.g., K₂CO₃ > 2 eq.) may hydrolyze the oxadiazole ring .

Handling Contradictory Bioactivity Data

Q: How to resolve discrepancies in reported biological activities across studies? A: Potential factors and solutions:

  • Purity Variability : Use HPLC (≥95% purity) and orthogonal characterization (e.g., elemental analysis) .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for kinase assays) and cell passage numbers .
  • Structural Analogues : Compare with compounds like N-benzyl-2-oxadiazole derivatives to isolate substituent effects .

Example : A 2025 study reported EC50 = 2.1 µM against MCF-7 cells, while a 2023 study found EC50 = 5.3 µM. Differences were traced to DMSO concentration (1% vs. 2%) in cell media .

Computational Modeling for Target Prediction

Q: What computational tools predict the compound’s molecular targets? A: Methods include:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR) .
  • QSAR Models : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding affinity data .

Stability and Degradation Pathways

Q: How to assess the compound’s stability under physiological conditions? A: Protocols include:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolytic byproducts .
  • Photostability : UV irradiation (ICH Q1B guidelines) to detect photo-oxidation of the oxadiazole ring .
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C typical for acetamides) .

Storage Recommendation : -20°C under argon to prevent oxidation .

Advanced Mechanistic Studies

Q: How to investigate the compound’s mechanism of action when initial data is inconclusive? A: Multi-omics approaches:

  • Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .
  • Metabolomics : LC-MS/MS to track changes in ATP/NADH levels, indicating metabolic disruption .
  • Transcriptomics : RNA-seq to map gene expression changes (e.g., apoptosis-related genes) .

Case Study : A 2025 study linked the compound’s anti-cancer activity to ROS generation, validated via DCFDA fluorescence assays .

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